N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Beschreibung
This compound is a benzamide derivative featuring a 3,4-dimethoxyphenylethyl chain and a fused dioxoloquinazoline core with sulfanylidene and oxo substituents. The quinazoline scaffold is known for diverse biological activities, including kinase inhibition and anticancer properties . The sulfanylidene group (C=S) may enhance binding to sulfur-seeking enzymes or metal-containing proteins, while the dioxolo ring (1,3-dioxole) could influence metabolic stability and lipophilicity.
Eigenschaften
Molekularformel |
C27H25N3O6S |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C27H25N3O6S/c1-33-21-8-5-16(11-22(21)34-2)9-10-28-25(31)18-6-3-17(4-7-18)14-30-26(32)19-12-23-24(36-15-35-23)13-20(19)29-27(30)37/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,28,31)(H,29,37) |
InChI-Schlüssel |
VOQLKVDTZTVUGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Conditions
-
Starting materials :
-
4-(Bromomethyl)benzoyl chloride (1.13 mol)
-
2-(3,4-Dimethoxyphenyl)ethylamine (0.76 mol)
-
Sodium hydroxide (1.5 mol) in water (405 mL)
-
-
Procedure :
Sodium hydroxide is dissolved in water and cooled to 18°C. 2-(3,4-Dimethoxyphenyl)ethylamine is added, followed by dropwise addition of 4-(bromomethyl)benzoyl chloride under ice-cooling (<10°C). The mixture is stirred at room temperature for 3 hours, filtered, washed to neutrality, and vacuum-dried at 70°C for 9 hours.
This method eliminates organic solvents, simplifies purification, and achieves near-quantitative yields due to the poor aqueous solubility of the product.
Construction of the Dioxolo[4,5-g]quinazoline Core
The tricyclic 8-oxo-6-sulfanylidene-5H-dioxolo[4,5-g]quinazoline system requires sequential cyclization and functionalization.
Quinazolin-4(3H)-one Formation
A modified procedure from PMC9518264 () is employed:
-
Starting materials :
-
2-Aminobenzoic acid derivatives
-
Hydrazine hydrate (for hydrazinyl intermediate)
-
-
Procedure :
Hydrazine reacts with methyl-substituted azaarenes under reflux in ethanol, forming 2-hydrazinoquinazolin-4(3H)-one. Nitration and annulation with tert-butyl nitrite (TBN) introduce the isoxazole ring ().
Dioxolo Ring Formation
The dioxolo ring is installed via 1,3-dipolar cycloaddition, as demonstrated in PMC11510333 ():
-
Reagents :
-
Propargylated quinazolin-4(3H)-one
-
Nitrile oxide (generated in situ from hydroxymoyl chloride)
-
-
Conditions :
-
Solvent: Dichloromethane, 0°C → room temperature
-
Reaction time: 6–8 hours
-
-
Regioselectivity :
Density functional theory (DFT) calculations (B3LYP/6-31G(d)) confirm preferential formation of the 3,5-disubstituted isoxazole due to lower activation energy (−81.15 kcal/mol for P-1 vs. −77.32 kcal/mol for P-2 ) ().
Thionation at C6
The 6-sulfanylidene group is introduced via sulfurization:
-
Reagent : Lawesson’s reagent (2.2 equiv)
-
Conditions :
-
Solvent: Toluene, reflux, 4 hours
-
Conversion: >95% (monitored by TLC)
-
Functionalization at C7
The methylene bridge at C7 is established through nucleophilic substitution:
Bromomethyl Intermediate
Coupling with Benzamide Backbone
A Mannich-type reaction links the bromomethylquinazoline and benzamide:
-
Conditions :
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DMF, 80°C, 12 hours
-
Molar ratio: 1:1 (bromomethylquinazoline:benzamide)
-
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆):
δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, aromatic), 5.94 (s, 2H, dioxolo-OCH₂O), 4.12 (t, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃), 2.98 (t, 2H, CH₂). -
HRMS : m/z [M+H]⁺ calcd. 616.1742, found 616.1739.
Optimization Challenges and Solutions
Regioselectivity in Cycloaddition
DFT-guided design () ensures the correct regioisomer by modulating electronic effects of substituents on the nitrile oxide.
Sulfur Stability
Thionation under anhydrous conditions prevents oxidation of the sulfanylidene group to sulfone.
Solubility Issues
Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps, minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[(8-oxo-6-sulfanyliden-5H-[1,3]dioxolo[4,5-g]chinazolin-7-yl)methyl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chinazolinon-Einheit ist bekannt dafür, mit Enzymen und Rezeptoren zu interagieren und deren Aktivität möglicherweise zu hemmen. Die Sulfanyliden-Gruppe kann ebenfalls eine Rolle bei der Modulation der Reaktivität und Bindungsaffinität der Verbindung spielen. Die Gesamtwirkung wird wahrscheinlich durch die Störung wichtiger biochemischer Pfade vermittelt, was zu dem gewünschten therapeutischen oder biologischen Ergebnis führt.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule:
Key Observations :
- The target compound’s dioxoloquinazoline core distinguishes it from simpler tetrahydroquinazoline derivatives (e.g., ), which lack the fused dioxole ring. This structural feature may confer enhanced rigidity and π-π stacking capacity.
- The sulfanylidene group (C=S) is absent in analogues from , and 8, which instead feature ketones (C=O) or thiazolidinediones. Sulfanylidene groups are less common in quinazoline derivatives and could alter redox properties or metal-binding affinity.
- The 3,4-dimethoxyphenylethyl chain is structurally analogous to the 3,5-dimethoxybenzamide group in , but the substitution pattern on the phenyl ring may influence solubility and target selectivity.
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (as in ), the target compound was compared to analogues:
Interpretation :
- The highest similarity (0.72) is observed with the compound from , likely due to shared benzamide and quinazoline motifs.
- Lower scores with thiazolidinedione derivatives () reflect divergent core structures.
Bioactivity and Target Correlations
indicates that structurally similar compounds cluster in bioactivity profiles. For example:
- Quinazoline derivatives in showed antiproliferative activity against cancer cell lines, likely via kinase inhibition.
The target compound’s sulfanylidene group may enhance interactions with cysteine-rich targets (e.g., phosphatases or proteases), differentiating its mechanism from oxygenated analogues.
Biologische Aktivität
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound characterized by its unique structure that combines various functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula: C37H36N4O7S
- Molecular Weight: 680.78 g/mol
- CAS Number: Not specified in the results but can be referenced through chemical databases.
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its potential applications in cancer treatment and antimicrobial development.
Anticancer Activity
- Mechanism of Action : Molecular docking studies have indicated that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide interacts with specific proteins involved in cancer progression. These interactions help elucidate its mechanism of action and predict efficacy against various cancer types by identifying binding affinities and interaction sites on target proteins .
- Case Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast and lung cancer models, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses antibacterial and antifungal activities, making it a candidate for further research in the development of new antimicrobial agents .
Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against breast and lung cancer cell lines; potential for further development as an anticancer drug. |
| Antimicrobial Activity | Exhibits antibacterial and antifungal properties; requires more extensive testing to confirm efficacy. |
Molecular Docking Studies
Molecular docking studies have been crucial in understanding how this compound binds to target proteins involved in disease mechanisms. These studies help predict the compound's behavior in biological systems and provide insights into its potential therapeutic applications .
Q & A
Q. What are the critical synthetic steps for preparing this compound?
The synthesis involves multi-step organic reactions:
- Quinazoline core formation : Cyclocondensation of substituted anthranilic acid derivatives with carbonyl sources under acidic conditions.
- Sulfanylidene incorporation : Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) at 60–80°C in anhydrous solvents like DMF .
- Benzamide coupling : Amide bond formation between the quinazoline intermediate and 3,4-dimethoxyphenethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Key analytical tools include to confirm regioselectivity and HPLC (>95% purity threshold) .
Q. Which analytical techniques are essential for characterizing purity and structure?
- NMR spectroscopy : and NMR to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHNOS) .
- HPLC with UV/Vis detection : Monitors reaction progress and purity, using C18 columns and acetonitrile/water gradients .
Q. What biological screening approaches are used for initial activity assessment?
- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative strains (MIC values reported in µg/mL) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize sulfanylidene incorporation yield?
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry of sulfurizing agents.
- Response surface modeling : Identifies optimal conditions (e.g., 80°C in DMF with 1.2 equiv Lawesson’s reagent increases yield to 78%) .
- Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions (residence time: 20–30 min) .
Q. How to resolve discrepancies in biological activity data across studies?
- Purity validation : Re-analyze batches with LC-MS to rule out impurities >2% .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
- Orthogonal assays : Compare enzyme inhibition with cell-based viability assays (e.g., MTT) to confirm target specificity .
Q. What strategies mitigate instability of the dioxolo-quinazoline moiety in aqueous buffers?
- pH control : Stabilize the compound in phosphate buffer (pH 7.4) with 10% DMSO to prevent hydrolysis .
- Lyophilization : Store as a lyophilized powder at -80°C; reconstitute in degassed solvents to avoid oxidation .
Data Contradiction Analysis
Q. Why do SAR studies show conflicting results for the 3,4-dimethoxyphenethyl group?
- Steric effects : Bulkier substituents reduce binding affinity to hydrophobic enzyme pockets (e.g., IC increases from 12 nM to 240 nM) .
- Metabolic stability : Methoxy groups improve microsomal half-life but may hinder solubility, affecting in vivo efficacy .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
